molecular formula C12H16ClN5 B2736429 2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride CAS No. 1172725-56-2

2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride

Cat. No.: B2736429
CAS No.: 1172725-56-2
M. Wt: 265.75
InChI Key: JUISZUPZSDBAOF-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C12H16ClN5 and its molecular weight is 265.75. The purity is usually 95%.
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Biological Activity

2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride (CAS Number: 1172725-56-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with an aminoalkyl side chain and a carbonitrile group. Its structural formula can be summarized as follows:

  • Molecular Formula : C12H15N5
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 1172725-56-2

Biological Activity Overview

Research on the biological activities of pyrazolo[1,5-a]pyrimidine derivatives indicates several pharmacological effects, including:

  • Antitumor Activity : Pyrazolo derivatives have shown efficacy against various cancer cell lines, particularly through inhibition of kinases involved in tumor growth.
  • Anti-inflammatory Effects : These compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains and fungi.

The biological activity of this compound may involve several mechanisms:

  • Kinase Inhibition : Similar compounds have been reported to inhibit key kinases such as BRAF(V600E), which is implicated in several cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
  • Cytokine Modulation : The compound may modulate the production of cytokines, thus reducing inflammation and potentially alleviating conditions like rheumatoid arthritis.
  • Antibacterial Action : The mechanism might involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

A study focused on a series of pyrazolo derivatives found that compounds similar to 2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine showed promising results against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 10 to 30 µM, indicating significant potency .

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BA54920
2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidineMCF-712

Anti-inflammatory Effects

In vitro studies demonstrated that this compound could reduce the production of TNF-α and IL-6 in activated macrophages. A notable reduction was observed at concentrations of 25 µM .

Antimicrobial Activity

In a comparative study assessing various pyrazolo derivatives against bacterial strains, it was found that the hydrochloride form exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

2-(3-aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5.ClH/c1-8-6-9(2)17-12(15-8)10(7-14)11(16-17)4-3-5-13;/h6H,3-5,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUISZUPZSDBAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)CCCN)C#N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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